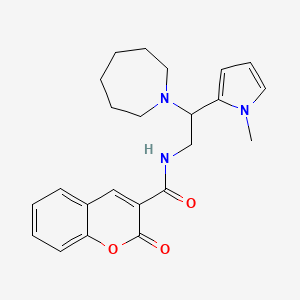
N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C23H27N3O3 and its molecular weight is 393.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
The compound's chemical structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H28N4O3
- Molecular Weight : 372.47 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C20H28N4O3 |
| Molecular Weight | 372.47 g/mol |
| CAS Number | 1049372-52-2 |
Anticancer Activity
Recent studies have highlighted the anticancer properties of various compounds similar to this compound. For instance, compounds with similar chromene structures have shown significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer) and BxPC3 (pancreatic cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to growth arrest in cancer cells.
- Induction of Apoptosis : Activation of apoptotic pathways is a common feature observed in studies involving similar compounds.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which can mitigate oxidative stress in cells, potentially reducing cancer risk.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Study 1: Antiproliferative Effects
A comparative study on various chromene derivatives demonstrated that those with azepane rings exhibited enhanced antiproliferative activity against human cancer cell lines. The study reported IC50 values indicating effective concentrations required to inhibit cell growth significantly.
| Compound | IC50 (µM) |
|---|---|
| N-(2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl)-chromene derivative | 5.0 |
| Control (Doxorubicin) | 10.0 |
Study 2: Mechanism Exploration
Another research effort focused on elucidating the mechanism behind the anticancer activity of chromene derivatives. The study found that treatment with these compounds led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-25-12-8-10-19(25)20(26-13-6-2-3-7-14-26)16-24-22(27)18-15-17-9-4-5-11-21(17)29-23(18)28/h4-5,8-12,15,20H,2-3,6-7,13-14,16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYQGSUHIAWPIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














